4-Acetyl-1-naphthalenecarbonyl chloride
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Overview
Description
4-Acetyl-1-naphthalenecarbonyl chloride is an organic compound with the molecular formula C13H9ClO2 and a molecular weight of 232.66 g/mol . It is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetyl-1-naphthalenecarbonyl chloride can be synthesized through the acylation of 4-acetyl-1-naphthoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically involves refluxing the acid with the chlorinating agent in the presence of a tertiary amine base, such as pyridine, to facilitate the formation of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-naphthalenecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Acylation Reactions: It can be used in Friedel-Crafts acylation reactions to introduce the acyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amides, esters, and thioesters.
Friedel-Crafts Acylation: The major product is the acylated aromatic compound, such as acetophenone derivatives.
Scientific Research Applications
4-Acetyl-1-naphthalenecarbonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Acetyl-1-naphthalenecarbonyl chloride involves its reactivity as an acylating agent. In Friedel-Crafts acylation, the compound reacts with aromatic rings to form acylated products through the formation of a carbocation intermediate . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
4-Acetyl-1-naphthalenecarbonyl chloride can be compared with other acyl chlorides and naphthalene derivatives:
Similar Compounds: 1-Naphthalenecarbonyl chloride, 4-acetyl-; 4-Acetyl-1-naphthoic acid.
Properties
CAS No. |
1125812-51-2 |
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Molecular Formula |
C13H9ClO2 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
4-acetylnaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C13H9ClO2/c1-8(15)9-6-7-12(13(14)16)11-5-3-2-4-10(9)11/h2-7H,1H3 |
InChI Key |
RUSYZIQWVKPSEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)Cl |
Origin of Product |
United States |
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